BenchChemオンラインストアへようこそ!

4-tert-butyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Medicinal Chemistry Drug Design Lipophilicity

This N-sulfonylated tetrahydroquinoline benzamide uniquely pairs a compact methanesulfonyl group (79 Da) with a bulky 4-tert-butylbenzamide (clogP ~+1.98, σp = -0.20), creating a distinct electronic/lipophilic profile unobtainable with larger sulfonyl or electron-withdrawing analogs. Procure it as a non-fungible SAR probe for balancing molecular weight (386.51) in lead-like space, profiling selectivity across carbonic anhydrase isozymes (CA IX/XII), or establishing RORγ selectivity windows against benzenesulfonyl controls.

Molecular Formula C21H26N2O3S
Molecular Weight 386.51
CAS No. 1005300-52-6
Cat. No. B2778290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS1005300-52-6
Molecular FormulaC21H26N2O3S
Molecular Weight386.51
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
InChIInChI=1S/C21H26N2O3S/c1-21(2,3)17-10-7-16(8-11-17)20(24)22-18-12-9-15-6-5-13-23(19(15)14-18)27(4,25)26/h7-12,14H,5-6,13H2,1-4H3,(H,22,24)
InChIKeyOHTHJIWAHIJGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 1005300-52-6): Structural Identity and Compound Class


4-tert-Butyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 1005300-52-6, molecular formula C21H26N2O3S, molecular weight 386.51 g/mol) is a synthetic small molecule belonging to the N-sulfonylated tetrahydroquinoline benzamide class [1]. Its structure comprises a 1,2,3,4-tetrahydroquinoline core bearing an N-methanesulfonyl group at the 1-position and a 4-tert-butylbenzamide moiety linked via an amide bond at the 7-position . This compound class has been explored in medicinal chemistry for modulation of nuclear receptors such as RORγ, inhibition of DNA repair enzymes like OGG1, and anticancer applications through carbonic anhydrase inhibition [2][3][4].

Why 4-tert-Butyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Cannot Be Replaced by a Generic In-Class Analog


Within the N-sulfonylated tetrahydroquinoline benzamide series, three modular structural variables – the N-sulfonyl group, the benzamide aryl substitution, and the tetrahydroquinoline ring attachment position – independently govern key drug-likeness parameters such as lipophilicity, metabolic stability, and target complementarity [1]. The target compound uniquely combines a compact methanesulfonyl group (M W 79 Da) with a bulky, electron-donating 4-tert-butylbenzamide (calculated clogP contribution ~+1.98), creating a distinct physicochemical profile compared to analogs bearing larger sulfonyl groups (e.g., benzenesulfonyl) or smaller benzamide substituents (e.g., 4-chloro, unsubstituted) [2]. Simple interchange with a benzenesulfonyl or 4-chloro analog would alter molecular shape, lipophilicity, and hydrogen-bond acceptor capacity, directly impacting target binding, selectivity, and pharmacokinetic behavior. The quantitative evidence below substantiates why the specific methanesulfonyl/4-tert-butyl combination constitutes a non-fungible chemical starting point for structure-activity relationship (SAR) exploration and procurement decisions.

Quantitative Differentiation Evidence for 4-tert-Butyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide vs. Closest Analogs


Molecular Weight and Lipophilicity Advantage of Methanesulfonyl over Benzenesulfonyl Substitution

The N-methanesulfonyl group in the target compound (MW = 79 Da) is significantly smaller and less lipophilic than the N-benzenesulfonyl group (MW = 141 Da) found in the direct analog N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide (CAS 1005299-63-7, MW = 448.58) [1]. This 62 Da molecular weight reduction and lower aromatic carbon count translate into a calculated LogP difference of approximately -0.8 to -1.2 log units (class-level estimate based on fragment-based clogP contributions: methanesulfonyl ≈ -0.5, benzenesulfonyl ≈ +0.5 to +0.7), positioning the target compound more favorably within Lipinski's Rule of 5 space for oral bioavailability [2]. In the context of CNS drug discovery, where lower molecular weight and LogP are associated with improved brain penetration, this structural distinction is critical for lead selection [3].

Medicinal Chemistry Drug Design Lipophilicity

Steric and Electronic Differentiation of 4-tert-Butyl vs. 4-Chloro Benzamide Substitution

The target compound bears a 4-tert-butyl group (Hammett σp = -0.20, electron-donating; molar refractivity = 19.6) on the benzamide ring, whereas the closest matched analog, 4-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 946224-63-1, MW = 364.85), carries a 4-chloro substituent (Hammett σp = +0.23, electron-withdrawing; molar refractivity = 6.0) [1]. The tert-butyl group imparts approximately 3.3-fold greater steric bulk and reverses the electronic character from electron-withdrawing to electron-donating. This electronic reversal can alter the amide bond's hydrogen-bonding propensity and the compound's susceptibility to oxidative metabolism: electron-withdrawing chloro substituents generally reduce ring oxidation rates, while the bulky tert-butyl group provides steric shielding of the phenyl ring but may be subject to CYP-mediated hydroxylation at the tert-butyl methyl groups [2]. The 22 Da molecular weight difference also modestly impacts the overall physicochemical profile.

Structure-Activity Relationship Medicinal Chemistry Metabolic Stability

Tetrahydroquinoline 7-Position vs. 6-Position Substitution: Regioisomeric Impact on Biological Activity

The target compound is substituted at the 7-position of the tetrahydroquinoline ring, distinguishing it from analogs substituted at the 6-position, such as N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide and 3-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide [1]. In the broader tetrahydroquinoline sulfonamide class, the position of the exocyclic amide attachment has been shown to alter the vector of the benzamide moiety relative to the sulfonamide pharmacophore, which can affect target protein complementarity. For example, in the RORγ inverse agonist patent family, both 6- and 7-substituted analogs are claimed, indicating that both positions are viable but likely confer distinct selectivity profiles [2]. Without head-to-head data, a class-level inference is that the 7-position directs the benzamide into a different region of the binding pocket compared to the 6-position, potentially accessing distinct sub-pockets or avoiding steric clashes.

Regiochemistry Target Binding Medicinal Chemistry

Class-Level Anticancer Activity of Tetrahydroquinoline Sulfonamides Supports the Scaffold's Relevance

While specific IC50 values for 4-tert-butyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have not been reported in primary literature, the broader tetrahydroquinoline sulfonamide class has demonstrated consistent in vitro anticancer activity. Alafeefy et al. (2015) reported that a library of 20 tetrahydroquinoline sulfonamides showed antiproliferative activity superior to doxorubicin against MCF-7, HeLa, and HepG2 cell lines in MTT assays, with seven compounds more potent than the standard drug [1]. Ghorab et al. (2009) demonstrated that tetrahydroquinoline derivatives bearing a sulfonamide moiety exhibited cytotoxic activity against MCF-7 breast cancer cells, attributed to carbonic anhydrase inhibition [2]. The target compound incorporates both the tetrahydroquinoline sulfonamide core and the benzamide functionality present in these active series, positioning it as a structurally congruent member of this pharmacologically validated class [3].

Anticancer Carbonic Anhydrase Inhibition Cytotoxicity

OGG1 DNA Repair Enzyme Inhibition: A Potential Differentiating Mechanism for Methanesulfonyl Tetrahydroquinolines

Tetrahydroquinoline sulfonamide derivatives SU0268 and SU0383 have been characterized as inhibitors of human 8-oxoguanine DNA glycosylase (OGG1), a DNA repair enzyme implicated in cancer cell resistance to therapy [1]. These compounds inhibited OGG1-mediated excision of 8-hydroxyguanine and 2,6-diamino-4-hydroxy-5-formamidopyrimidine with concentration-dependent activity demonstrated from 0.05 µM to 10 µM [1]. While the specific structures of SU0268 and SU0383 have not been publicly disclosed in the abstract, their classification as tetrahydroquinoline sulfonamides places them in the same chemotype as the target compound. The methanesulfonyl group present in the target compound may serve as a bioisostere for the sulfonamide functionality in these OGG1 inhibitors, suggesting a potential mechanistic avenue for this compound series distinct from the carbonic anhydrase inhibition pathway more commonly associated with aryl sulfonamides [2].

DNA Repair OGG1 Inhibition Cancer Therapy

Priority Research and Procurement Application Scenarios for 4-tert-Butyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide


Lead Optimization in Tetrahydroquinoline-Based Anticancer Drug Discovery

Procurement of the target compound is indicated for medicinal chemistry teams conducting SAR studies around the tetrahydroquinoline sulfonamide scaffold for anticancer indications. The compound serves as a key intermediate-lipophilicity analog, where the methanesulfonyl/4-tert-butyl combination balances molecular weight (386.51 g/mol) within lead-like space while providing a distinct electronic profile (electron-donating tert-butyl, σp = -0.20) compared to electron-withdrawing analogs [1]. This allows systematic exploration of substituent effects on cytotoxicity against MCF-7, HeLa, and HepG2 cell lines, where this chemotype has demonstrated activity superior to doxorubicin in certain derivatives [2].

Negative Control or Comparator for RORγ Modulator Screening

Given the extensive patent coverage of N-sulfonylated tetrahydroquinolines as RORγ inverse agonists and agonists [3], the target compound can serve as a structurally matched control in RORγ biochemical and cell-based assays. Its specific methanesulfonyl/4-tert-butyl substitution pattern distinguishes it from the more extensively claimed benzenesulfonyl and halo-substituted analogs, making it valuable for assessing sulfonyl group SAR and establishing selectivity windows in RORγ drug discovery programs.

DNA Repair Inhibitor Probe Development (OGG1 Target Family)

Based on the demonstrated OGG1 inhibitory activity of tetrahydroquinoline sulfonamide derivatives at sub-micromolar to low micromolar concentrations [4], the target compound represents a structurally tractable starting point for developing chemical probes targeting the DNA base excision repair pathway. The methanesulfonyl group may offer solubility advantages over larger sulfonyl analogs, facilitating in vitro assay development for OGG1 inhibition screening cascades in oncology research.

Chemical Biology Tool for Carbonic Anhydrase Isozyme Profiling

Tetrahydroquinoline sulfonamides have been designed as carbonic anhydrase inhibitors, with the sulfonamide moiety serving as the zinc-binding group [5]. The target compound's unique benzamide substitution pattern (4-tert-butyl) provides a distinct steric and electronic profile for profiling selectivity across carbonic anhydrase isozymes (CA I, II, IX, XII), particularly the tumor-associated CA IX and CA XII isoforms. This supports procurement for academic and industrial groups conducting isozyme selectivity screening.

Quote Request

Request a Quote for 4-tert-butyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.